molecular formula C14H12N2O3 B3833165 N-(2-nitrophenyl)-2-phenylacetamide CAS No. 1504-26-3

N-(2-nitrophenyl)-2-phenylacetamide

Cat. No.: B3833165
CAS No.: 1504-26-3
M. Wt: 256.26 g/mol
InChI Key: DRHZHHXNOKNSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-nitrophenyl)-2-phenylacetamide is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)-2-phenylacetamide typically involves the reaction of 2-nitroaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the nitro group, using strong nucleophiles like hydroxide ions.

    Oxidation: The phenylacetamide moiety can be oxidized under harsh conditions to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Sodium hydroxide in ethanol or other polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: N-(2-aminophenyl)-2-phenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Phenylacetic acid derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has been investigated for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting bacterial infections.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The biological activity of N-(2-nitrophenyl)-2-phenylacetamide is primarily attributed to its ability to interact with bacterial enzymes and disrupt their function. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage cellular components. Additionally, the compound may inhibit key enzymes involved in bacterial metabolism, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

    N-(2-nitrophenyl)acetamide: Lacks the phenyl group attached to the acetamide moiety.

    2-Nitroaniline: Contains only the nitro group attached to the phenyl ring without the acetamide group.

    Phenylacetamide: Lacks the nitro group on the phenyl ring.

Uniqueness: N-(2-nitrophenyl)-2-phenylacetamide is unique due to the presence of both the nitro group and the phenylacetamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.

Properties

IUPAC Name

N-(2-nitrophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(10-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHZHHXNOKNSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10877422
Record name BENZENEACETAMIDE, N-(2-NITROPHENYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10877422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-26-3
Record name BENZENEACETAMIDE, N-(2-NITROPHENYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10877422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-nitrophenyl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-nitrophenyl)-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-nitrophenyl)-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-nitrophenyl)-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-nitrophenyl)-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-nitrophenyl)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.